Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate, also known as Boc-4-trifluoromethyl-L-phenylalanine ethyl ester, is a chemical compound that has been widely used in scientific research. This compound is synthesized through a specific method and has various applications in the field of biochemistry and pharmacology.
Scientific Research Applications
Positron Emission Tomography (PET) Imaging Agent
Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate: has applications in the field of medical imaging. Specifically, it serves as a precursor for the synthesis of 6-[18^F]fluoro levodopa (compound 1 ), a PET diagnostic radiotracer. PET imaging is valuable for detecting pathological loss of dopaminergic neuron terminals in the striatum. Thus, 6-[18^F]fluoro levodopa is used for diagnosing Parkinson’s disease (PD) and distinguishing between essential tremor and parkinsonian syndromes (PS), especially at the PS onset. Additionally, it aids in detecting tumors with increased intracellular transport and decarboxylation of levodopa, making it useful for diagnosing pheochromocytoma, paraganglioma, and brain tumors .
Psychiatric and Neurodegenerative Disorder Diagnoses
Beyond its role in PET imaging, Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate has potential applications in psychiatric and age-related neurodegenerative disorder diagnoses. Researchers have explored its use in identifying psychiatric conditions and age-related neurodegenerative diseases .
Organic Synthesis Intermediates
The synthesis of compound 2 involves several steps, including iodination of commercially available levodopa. As an intermediate, it provides a scalable route for nucleophilic fluorination of levodopa. This synthetic pathway contributes to the development of radiotracers for PET imaging and demonstrates its relevance in organic synthesis .
Selective Reactivity in Organic Chemistry
The tert-butyloxycarbonyl (BOC) protecting group on the amino function of compound 2 imparts selective reactivity. Researchers have investigated its chemophysical properties, making it a potential candidate for multifunctional reactions in dipeptide synthesis and other organic transformations .
properties
IUPAC Name |
ethyl 4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO4/c1-5-18-8(16)7(6-11(12,13)14)15-9(17)19-10(2,3)4/h7H,5-6H2,1-4H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGGPUVZKSAODD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(F)(F)F)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.